2-Nitrophenyl beta-L-fucopyranoside
Overview
Description
2-Nitrophenyl beta-L-fucopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is commonly used as a substrate in enzymatic assays, particularly those involving enzymes that cleave glycosidic bonds, such as fucosidases . This compound is often utilized in research settings to study enzyme activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl beta-L-fucopyranoside typically involves the reaction of 2-nitrophenol with beta-L-fucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl beta-L-fucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by fucosidases, resulting in the cleavage of the glycosidic bond to release 2-nitrophenol and beta-L-fucose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using fucosidases at optimal pH and temperature conditions.
Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-nitrophenol and beta-L-fucose.
Reduction: 2-aminophenyl beta-L-fucopyranoside.
Substitution: Various substituted phenyl beta-L-fucopyranosides depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl beta-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the activity and specificity of glycosidases, particularly fucosidases.
Biology: Employed in enzyme assays to measure the activity of fucosidases in biological samples.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes.
Mechanism of Action
The primary mechanism of action of 2-Nitrophenyl beta-L-fucopyranoside involves its hydrolysis by fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and beta-L-fucose . This reaction is often monitored by measuring the absorbance of 2-nitrophenol, which provides a quantitative measure of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl beta-D-fucopyranoside: Similar in structure but with a different configuration of the fucose moiety.
2-Nitrophenyl beta-D-galactopyranoside: Similar nitrophenyl group but with a different sugar moiety.
4-Nitrophenyl alpha-L-fucopyranoside: Similar nitrophenyl group but with an alpha configuration of the fucose moiety.
Uniqueness
2-Nitrophenyl beta-L-fucopyranoside is unique due to its beta-L-fucose configuration, which makes it a specific substrate for beta-L-fucosidases. This specificity is crucial for studying the activity and kinetics of these enzymes in various research applications.
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-SQKFTNEHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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